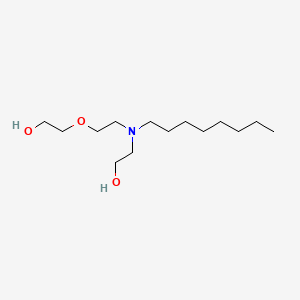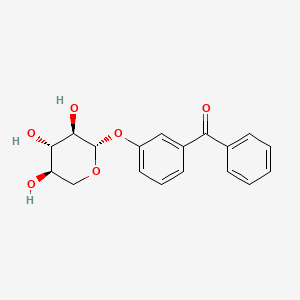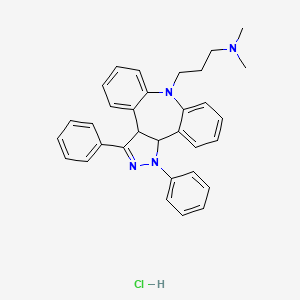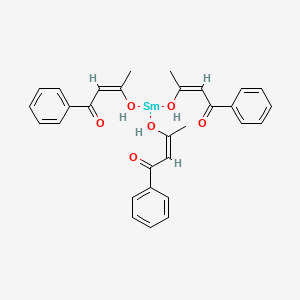
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO')-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- is a coordination compound with the molecular formula C30H27O6Sm. It is a complex of samarium, a rare earth element, with three molecules of 1-phenyl-1,3-butanedione. This compound is known for its unique chemical properties and applications in various fields, including materials science and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- typically involves the reaction of samarium chloride with 1-phenyl-1,3-butanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of samarium.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 1-phenyl-1,3-butanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of samarium, while reduction reactions may produce lower oxidation states. Substitution reactions result in new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and cancer treatment.
Industry: It is used in the production of advanced materials, such as luminescent materials and electronic devices
Mecanismo De Acción
The mechanism of action of Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- involves its ability to coordinate with various substrates and catalyze reactions. The samarium ion acts as a Lewis acid, facilitating the formation of reactive intermediates. The 1-phenyl-1,3-butanedione ligands stabilize the samarium ion and enhance its reactivity. Molecular targets and pathways involved include coordination with organic molecules and activation of specific functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Chromium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)-: Similar coordination compound with chromium instead of samarium.
Europium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)-: Another rare earth metal complex with europium.
Terbium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)-: A similar compound with terbium.
Uniqueness
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- is unique due to its specific reactivity and applications. The samarium ion provides distinct catalytic properties that are not observed with other metals. Additionally, its luminescent properties make it valuable in materials science and electronic applications.
Propiedades
Número CAS |
14726-22-8 |
|---|---|
Fórmula molecular |
C30H30O6Sm |
Peso molecular |
636.9 g/mol |
Nombre IUPAC |
(Z)-3-hydroxy-1-phenylbut-2-en-1-one;samarium |
InChI |
InChI=1S/3C10H10O2.Sm/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7,11H,1H3;/b3*8-7-; |
Clave InChI |
HZEFOYWPHRPUND-LWTKGLMZSA-N |
SMILES isomérico |
C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.[Sm] |
SMILES canónico |
CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


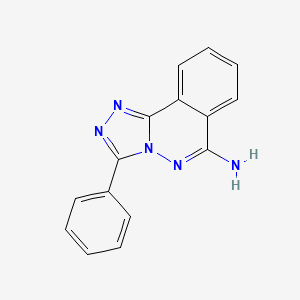
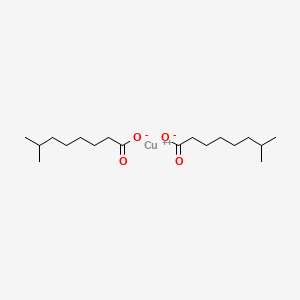
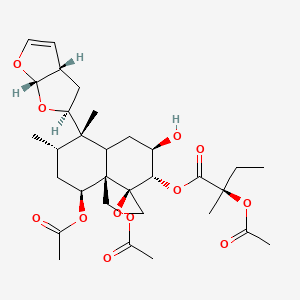
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
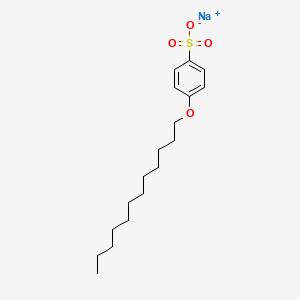
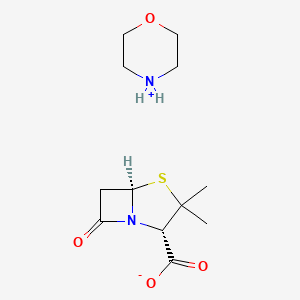
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)

